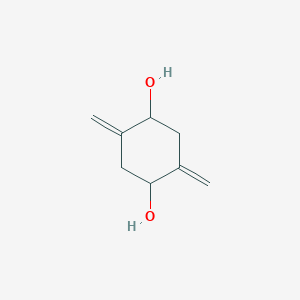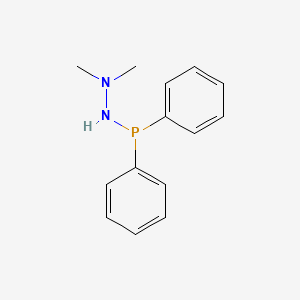
4-Tert-butylphenyl dimethylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Tert-butylphenyl dimethylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further linked to a dimethylcarbamate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butylphenyl dimethylcarbamate typically involves the reaction of 4-tert-butylphenol with dimethylcarbamoyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenol is replaced by the dimethylcarbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
化学反应分析
Types of Reactions
4-Tert-butylphenyl dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to amines or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Nitro, bromo, and sulfonyl derivatives of the phenyl ring.
科学研究应用
4-Tert-butylphenyl dimethylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of 4-Tert-butylphenyl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit acetylcholinesterase, resulting in increased levels of acetylcholine in the nervous system. This can lead to enhanced neurotransmission and potential therapeutic effects.
相似化合物的比较
Similar Compounds
4-Tert-butylphenol: A related compound with similar structural features but lacking the carbamate group.
2,4-Ditert-butylphenol: Another similar compound with two tert-butyl groups attached to the phenyl ring.
Uniqueness
4-Tert-butylphenyl dimethylcarbamate is unique due to the presence of both the tert-butyl group and the dimethylcarbamate moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
5461-74-5 |
|---|---|
分子式 |
C13H19NO2 |
分子量 |
221.29 g/mol |
IUPAC 名称 |
(4-tert-butylphenyl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)10-6-8-11(9-7-10)16-12(15)14(4)5/h6-9H,1-5H3 |
InChI 键 |
VQAITWCBMHFNRI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


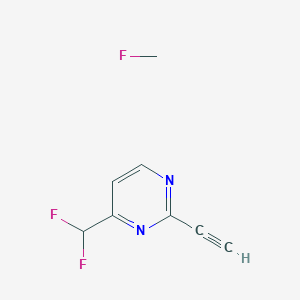
![8-ethoxy-N-(2-methylpropyl)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14167379.png)
![Ethyl 4-chloro-2-{[(2-chlorophenyl)methyl]sulfanyl}pyrimidine-5-carboxylate](/img/structure/B14167381.png)
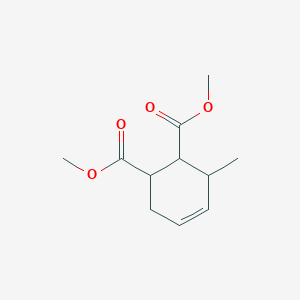

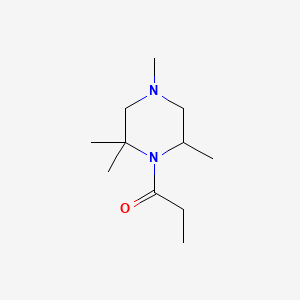
![3-[(2,4-dimethylanilino)methyl]-6-methoxy-1H-quinolin-2-one](/img/structure/B14167402.png)
![5-(4-Fluoro-phenyl)-7-thiophen-2-yl-4,7-dihydro-tetrazolo[1,5-a]pyrimidine](/img/structure/B14167417.png)
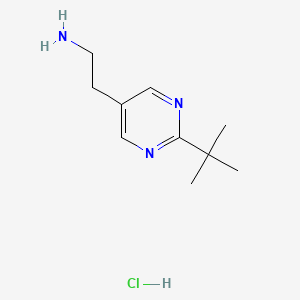
![ethyl {[3-(4-methoxyphenyl)-4-oxido-2-oxoquinoxalin-1(2H)-yl]oxy}acetate](/img/structure/B14167426.png)

![4-Oxo-4-[2-[3-(4-propan-2-yloxyphenyl)propanoyl]hydrazinyl]butanoic acid](/img/structure/B14167448.png)
